

Potential off-target effects of L-365260 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: L-365260

Cat. No.: B1673720

Get Quote

Technical Support Center: L-365,260

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-365,260. The information focuses on potential off-target effects, particularly at high concentrations, to help users interpret unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of L-365,260?

L-365,260 is a potent and highly selective antagonist of the cholecystokinin receptor 2 (CCK2R), also known as the CCK-B or gastrin receptor.[1][2] It interacts competitively and stereoselectively with these receptors.[1][3]

Q2: How selective is L-365,260 for the CCK2 receptor?

L-365,260 displays a high degree of selectivity for the CCK2 receptor over the cholecystokinin receptor 1 (CCK1R or CCK-A). Its affinity for CCK2R is over 100 times greater than its affinity for CCK1R.[1] It has been reported to be inactive at a range of other receptors, including opiate, muscarinic acetylcholine, α - and β -adrenergic, histamine, angiotensin, and bradykinin receptors, although comprehensive screening data at high concentrations is not publicly available.[2]



Q3: Are there any known off-target effects of L-365,260, especially at higher concentrations?

Yes. While highly selective for the CCK2R, at concentrations in the hundred nanomolar range and above, L-365,260 has been shown to inhibit the cyclic AMP-dependent protein kinase (PKA) pathway.[4] This effect is independent of its CCK2R antagonism and appears to occur downstream of receptor activation and second messenger production.[4] This is a critical consideration when using high concentrations of the compound in your experiments.

Q4: Can L-365,260's benzodiazepine-like structure cause off-target effects related to GABA-A receptors?

L-365,260 contains a benzodiazepine moiety. While this structural class is famously associated with allosteric modulation of GABA-A receptors, there is no direct, published evidence to suggest that L-365,260 interacts significantly with the GABA-A receptor complex.[5][6] Its primary documented activity is at the CCK2R, with the PKA pathway being a key secondary target at higher concentrations.

Q5: Is L-365,260 well-tolerated in in vivo studies?

In human studies, single oral doses of up to 50 mg were well-tolerated.[7][8] In animal models, higher doses have been used to investigate its effects on gastric acid secretion. For instance, doses higher than those required to block pentagastrin-stimulated acid secretion were needed to inhibit basal and histamine-stimulated acid secretion, which may be related to its off-target effects on the PKA pathway.[9]

Troubleshooting Guide

This guide is designed to help you troubleshoot unexpected experimental results that may be due to off-target effects of L-365,260.

Problem 1: I'm observing inhibition of a cellular process that is not thought to be mediated by the CCK2 receptor.

 Possible Cause: At concentrations exceeding 100 nM, L-365,260 can inhibit the PKA pathway.[4] Many cellular processes are regulated by PKA, and this off-target effect could be responsible for your observations.

Troubleshooting & Optimization





Troubleshooting Steps:

- Confirm the Concentration: Verify the final concentration of L-365,260 in your assay. If it is
 in the high nanomolar or micromolar range, off-target PKA inhibition is a strong possibility.
- Use a PKA Activator: Attempt to rescue the effect by directly activating PKA using an agent like forskolin or 8-Bromo-cAMP. If the inhibitory effect of L-365,260 is bypassed, this provides evidence for PKA pathway inhibition.
- Measure cAMP Levels: Use a cAMP assay to determine if L-365,260 is affecting cAMP production. The documented off-target effect is downstream of cAMP production, so you may not see a change in cAMP levels, but this can help to rule out effects on adenylyl cyclase.[4]
- Use a Structurally Unrelated CCK2R Antagonist: As a control, repeat the experiment with a different, structurally unrelated CCK2R antagonist to see if the effect is specific to L-365,260.

Problem 2: My dose-response curve for L-365,260 is biphasic or has a shallow slope.

 Possible Cause: This could indicate that L-365,260 is interacting with more than one target in your system, each with a different affinity. This could be due to the presence of both high and low-affinity CCK2R subtypes, or an interaction with an off-target protein like PKA at higher concentrations.[10]

Troubleshooting Steps:

- Analyze the Curve: Use a curve-fitting model that allows for two-site binding to see if the data can be better explained by the presence of two distinct affinities.
- Investigate the Lower Affinity Component: If one of the affinities is in the high nanomolar to micromolar range, consider if this corresponds to the IC50 for PKA pathway inhibition.[4]
- Use a More Selective System: If possible, use a cell line that expresses only the highaffinity CCK2R to see if the dose-response curve becomes monophasic.



Problem 3: I am seeing unexpected effects on cell viability or proliferation at high concentrations of L-365,260.

- Possible Cause: High concentrations of any small molecule can induce non-specific cytotoxicity. Additionally, inhibition of a crucial signaling pathway like PKA could impact cell health and proliferation.
- Troubleshooting Steps:
 - Perform a Cytotoxicity Assay: Use a standard assay (e.g., MTT, LDH release, or live/dead staining) to determine the cytotoxic concentration of L-365,260 in your cell system.
 - Include a Vehicle Control: Always include a vehicle-only (e.g., DMSO) control at the same final concentration used for your highest dose of L-365,260 to ensure the vehicle itself is not causing the effect.
 - Determine the Therapeutic Window: Establish a concentration range where L-365,260 effectively antagonizes the CCK2R without causing significant cytotoxicity.

Data Presentation

Table 1: Receptor Binding Affinities of L-365,260

Receptor Target	Species	Preparati on	Radioliga nd	Paramete r	Value (nM)	Referenc e(s)
CCK2 / Gastrin	Guinea Pig	Stomach	125I- Gastrin	Ki	1.9	[1]
CCK2 / CCK-B	Guinea Pig	Brain	125I-CCK- 8	Ki	2.0	[1]
CCK1 / CCK-A	Rat	Pancreas	125I-CCK- 8	IC50	280	[2]

Table 2: Functional Inhibitory Concentrations of L-365,260 (Potential Off-Target Effects)

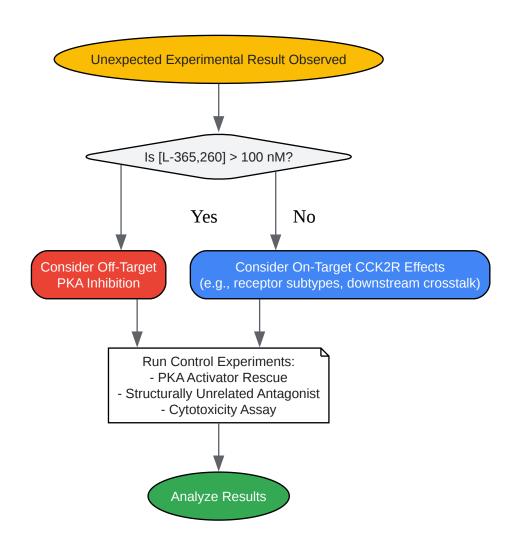


Stimulus	Assay System	Measured Effect	Parameter	Value (nM)	Reference(s
Histamine	Isolated Rabbit Gastric Glands	[14C]- Aminopyrine Accumulation	IC50	110 ± 60	[4]
Carbachol	Isolated Rabbit Gastric Glands	[14C]- Aminopyrine Accumulation	IC50	190 ± 120	[4]
IBMX	Isolated Rabbit Gastric Glands	[14C]- Aminopyrine Accumulation	IC50	420 ± 200	[4]
Forskolin	Isolated Rabbit Gastric Glands	[14C]- Aminopyrine Accumulation	IC50	400 ± 280	[4]

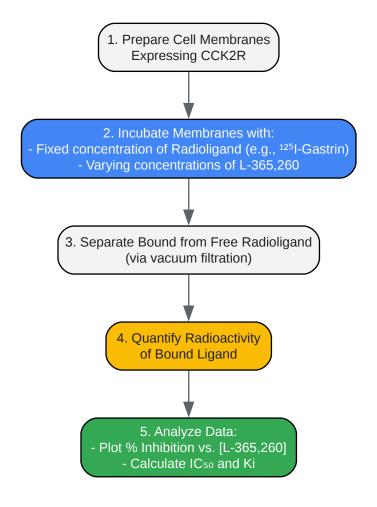
Mandatory Visualizations











Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A new potent and selective non-peptide gastrin antagonist and brain cholecystokinin receptor (CCK-B) ligand: L-365,260 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-365,260 | CCK2 Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-365,260 inhibits in vitro acid secretion by interacting with a PKA pathway PubMed [pubmed.ncbi.nlm.nih.gov]







- 5. Benzodiazepine derivatives--side effects and dangers PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 7. The gastrin-receptor antagonist L-365,260 inhibits stimulated acid secretion in humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human pharmacokinetics and tolerability of L-365,260, a novel cholecystokinin-B antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of the variation in the action of L-365,260 at CCKB/gastrin receptors in rat, guinea-pig and mouse isolated gastric tissue assays PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Potential off-target effects of L-365260 at high concentrations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673720#potential-off-target-effects-of-l-365260-at-high-concentrations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com